molecular formula C10H13N5O5 B12094790 2alpha-HydroxyZidovudine

2alpha-HydroxyZidovudine

Cat. No.: B12094790
M. Wt: 283.24 g/mol
InChI Key: DVRKESVZZVYJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-HydroxyZidovudine is a derivative of Zidovudine, a well-known antiretroviral medication used in the treatment of HIV/AIDS. This compound is characterized by the presence of a hydroxyl group at the 2-alpha position of the molecule, which can potentially alter its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-HydroxyZidovudine typically involves the modification of Zidovudine through a series of chemical reactions. One common method includes the protection of the hydroxyl group at the 5’ position of Zidovudine, followed by acylation at the 3’ position. Subsequent dehalogenation and azidation reactions lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and reactors helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2alpha-HydroxyZidovudine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted analogs.

Scientific Research Applications

2alpha-HydroxyZidovudine has a wide range of applications in scientific research:

Mechanism of Action

2alpha-HydroxyZidovudine exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, similar to Zidovudine. The compound is phosphorylated to its active triphosphate form, which then incorporates into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism involves the molecular targets and pathways associated with nucleoside reverse transcriptase inhibitors .

Comparison with Similar Compounds

  • Zidovudine
  • Lamivudine
  • Abacavir
  • Tenofovir

Comparison: 2alpha-HydroxyZidovudine is unique due to the presence of the hydroxyl group at the 2-alpha position, which can potentially enhance its pharmacokinetic properties and efficacy compared to other similar compounds. This modification may also result in different metabolic pathways and reduced toxicity .

Properties

IUPAC Name

1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRKESVZZVYJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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